molecular formula C21H41N7O15P+ B1264273 Streptomycin 6-phosphate(1+)

Streptomycin 6-phosphate(1+)

Cat. No. B1264273
M. Wt: 662.6 g/mol
InChI Key: BWVNOTYEDMJNDA-TWBNDLJKSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Streptomycin 6-phosphate(1+) is conjugate acid of streptomycin 6-phosphate arising from deprotonation of the phosphate OH groups and protonation of the secondary amino and both guanidino groups;  major species at pH 7.3. It is a conjugate acid of a streptomycin 6-phosphate.

Scientific Research Applications

Enzyme Synthesis and Characterization

Streptomycin 6-phosphate(1+) is related to myo-inositol-1-phosphate synthase found in Streptomyces griseus, which is important for cyclizing D-glucose 6-phosphate. This enzyme, notable for its instability and requirement of a divalent metal ion, represents a unique instance of this enzyme type in a prokaryotic organism (Pittner et al., 1979).

Antibiotic Resistance Mechanisms

Research has focused on the cloning and expression of enzymes like APH(6)-Ia and APH(6)-Id, which inactivate streptomycin by attaching a phosphate group to it. This process, known as phosphotransferase action, is crucial in understanding bacterial resistance to streptomycin (Collins et al., 2007).

Impact on Microbial Metabolism

Streptomycin's effects on phosphorus metabolism in Bacillus subtilis have been studied, revealing interference with the accumulation of phosphate esters in cells and the utilization of phosphorus compounds from the medium (Mandal & Majumdar, 1969).

Phosphorylation Studies

Streptomycin 6-phosphate(1+) is involved in phosphorylation research, particularly in studies on Streptomyces griseus enzymes that phosphorylate streptomycin and its derivatives (Walker & Škorvaga, 1973).

Genetic and Biochemical Studies

Genetic studies have demonstrated that Streptomyces griseus has genes contributing to self-protection against streptomycin, involving streptomycin 6-phosphotransferase (Nimi, 1997).

Biosynthetic Pathways

Research on lincomycin A biosynthesis in Streptomyces lincolnensis has identified key intermediates and enzymatic transformations, providing insights into the broader biosynthetic pathways involving compounds like streptomycin 6-phosphate(1+) (Lin et al., 2014).

Nucleotide Sequence Analysis

The nucleotide sequence analysis of streptomycin production genes in Streptomyces griseus, including those encoding enzymes affecting streptomycin 6-phosphate(1+), provides insights into the molecular mechanisms of antibiotic biosynthesis (Mansouri & Piepersberg, 1991).

properties

Product Name

Streptomycin 6-phosphate(1+)

Molecular Formula

C21H41N7O15P+

Molecular Weight

662.6 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneazaniumyl)-5-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylazaniumyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] phosphate

InChI

InChI=1S/C21H40N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)12(33)10(31)6(3-29)40-17)18(39-5)41-14-7(27-19(22)23)11(32)8(28-20(24)25)15(13(14)34)43-44(36,37)38/h4-18,26,29,31-35H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/p+1/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,21+/m0/s1

InChI Key

BWVNOTYEDMJNDA-TWBNDLJKSA-O

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)([O-])[O-])[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)[NH2+]C)(C=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)([O-])[O-])[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptomycin 6-phosphate(1+)
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Streptomycin 6-phosphate(1+)
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Streptomycin 6-phosphate(1+)
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Streptomycin 6-phosphate(1+)
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Streptomycin 6-phosphate(1+)
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Streptomycin 6-phosphate(1+)

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